molecular formula C29H51N2O.Cl<br>C29H51ClN2O B12930434 3-Benzyl-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-3-ium chloride CAS No. 14356-60-6

3-Benzyl-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-3-ium chloride

Cat. No.: B12930434
CAS No.: 14356-60-6
M. Wt: 479.2 g/mol
InChI Key: CLQYEXVGDIHPFZ-UHFFFAOYSA-M
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Description

3-Benzyl-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-3-ium chloride is a synthetic organic compound that belongs to the class of imidazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-3-ium chloride typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzyl group: Benzylation can be performed using benzyl halides in the presence of a base.

    Attachment of the heptadecyl chain: This long alkyl chain can be introduced via alkylation reactions using heptadecyl halides.

    Addition of the hydroxyethyl group: Hydroxyethylation can be carried out using ethylene oxide or similar reagents.

    Formation of the chloride salt: The final step involves the quaternization of the imidazole nitrogen with a suitable chlorinating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-3-ium chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The benzyl group can be reduced to a methyl group under specific conditions.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles in polar solvents.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Methylated derivatives.

    Substitution: Various substituted imidazolium salts.

Scientific Research Applications

    Chemistry: Used as a catalyst or reagent in organic synthesis.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use in drug delivery systems and as a therapeutic agent.

    Industry: Employed in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzyl-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-3-ium chloride depends on its specific application. For example:

    Antimicrobial activity: The compound may disrupt microbial cell membranes, leading to cell lysis and death.

    Catalytic activity: It may act as a Lewis acid or base, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-3-methylimidazolium chloride
  • 1-Heptadecyl-3-methylimidazolium chloride
  • 1-(2-Hydroxyethyl)-3-methylimidazolium chloride

Properties

CAS No.

14356-60-6

Molecular Formula

C29H51N2O.Cl
C29H51ClN2O

Molecular Weight

479.2 g/mol

IUPAC Name

2-(3-benzyl-2-heptadecyl-4,5-dihydroimidazol-3-ium-1-yl)ethanol;chloride

InChI

InChI=1S/C29H51N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-29-30(25-26-32)23-24-31(29)27-28-20-17-16-18-21-28;/h16-18,20-21,32H,2-15,19,22-27H2,1H3;1H/q+1;/p-1

InChI Key

CLQYEXVGDIHPFZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=[N+](CCN1CCO)CC2=CC=CC=C2.[Cl-]

Origin of Product

United States

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